molecular formula C9H16N2O5 B12676634 (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate CAS No. 93963-50-9

(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate

Katalognummer: B12676634
CAS-Nummer: 93963-50-9
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: TZZVPAIYNRLTPR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate typically involves the reaction of trimethylamine with a suitable precursor containing the cyano and hydroxypropyl groups. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxypropyl group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate include:

    (3-Cyano-2-hydroxypropyl)trimethylammonium chloride: Similar structure but with a chloride ion instead of hydrogen oxalate.

    (3-Cyano-2-hydroxypropyl)trimethylammonium bromide: Similar structure but with a bromide ion.

    (3-Cyano-2-hydroxypropyl)trimethylammonium sulfate: Similar structure but with a sulfate ion.

The uniqueness of this compound lies in its specific combination of functional groups and its hydrogen oxalate moiety, which can impart distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

93963-50-9

Molekularformel

C9H16N2O5

Molekulargewicht

232.23 g/mol

IUPAC-Name

(3-cyano-2-hydroxypropyl)-trimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C7H15N2O.C2H2O4/c1-9(2,3)6-7(10)4-5-8;3-1(4)2(5)6/h7,10H,4,6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1

InChI-Schlüssel

TZZVPAIYNRLTPR-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC(CC#N)O.C(=O)(C(=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.